Oxysophocarpine

Vue d'ensemble

Description

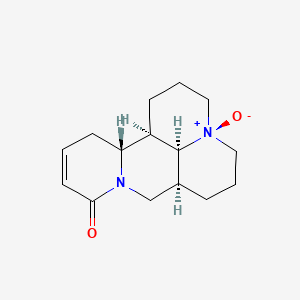

L’oxysophocarpine est un alcaloïde naturel extrait des plantes du genre Sophora, en particulier Sophora alopecuroides. Elle est connue pour sa forme de poudre cristalline blanche ou blanc cassé et a un goût amer. La formule moléculaire de l’this compound est C15H24N2O2, et elle a une masse moléculaire de 262,35 g/mol .

Mécanisme D'action

L’oxysophocarpine exerce ses effets par le biais de plusieurs cibles et voies moléculaires :

Axe Nrf2/HO-1 : Inhibe la croissance et la métastase des cellules cancéreuses en modulant cette voie.

Voie MAPK : Protège les cellules de l’apoptose et des réponses inflammatoires en atténuant cette voie.

Voie NF-κB : Réduit l’inflammation en inhibant cette voie.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Oxysophocarpine has been shown to interact with various biomolecules, modulating several biochemical reactions. It has anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective effects . It modulates various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to have neuroprotective effects on hippocampal neurons subjected to oxygen-glucose deprivation . It also has anti-nociceptive effects, increasing the expression of GABAAα1 receptors in cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to attenuate the expression of inflammatory factors via down-regulation of the MAPK signaling pathway . It also modulates various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have significant effects over time. For instance, it has been found to significantly delay the onset of the first convulsion and status epilepticus, and reduce the incidence of status epilepticus and mortality .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For instance, a dosage of 80 mg/kg significantly increased the tail withdrawal threshold and the expression of GABAAα1 receptors in cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It modulates various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways .

Transport and Distribution

The distribution of this compound in the body conforms to a two-compartment model, and it can be detected in various tissues with a relatively short half-life .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L’oxysophocarpine peut être synthétisée par diverses réactions chimiques impliquant les composés précurseurs présents dans les espèces Sophora. La voie synthétique implique généralement l’extraction de la matrine, un autre alcaloïde, suivie de processus d’oxydation pour convertir la matrine en this compound. Les conditions de réaction incluent souvent l’utilisation d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium à des températures et des niveaux de pH contrôlés .

Méthodes de production industrielle

La production industrielle de l’this compound implique l’extraction à grande échelle des plantes Sophora. Le processus comprend :

Récolte : Collecte de la matière végétale.

Extraction : Utilisation de solvants tels que l’éthanol ou le méthanol pour extraire les alcaloïdes.

Purification : Utilisation de techniques telles que la cristallisation ou la chromatographie pour isoler l’this compound.

Oxydation : Conversion de la matrine extraite en this compound à l’aide d’agents oxydants industriels.

Analyse Des Réactions Chimiques

Types de réactions

L’oxysophocarpine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Conversion de la matrine en this compound.

Réduction : Peut être réduite à nouveau en matrine dans des conditions spécifiques.

Substitution : Réagit avec divers réactifs pour former des dérivés.

Réactifs et conditions courants

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Solvants : Méthanol, éthanol, chloroforme.

Produits principaux

Le produit principal de l’oxydation de la matrine est l’this compound. D’autres dérivés peuvent être formés par des réactions de substitution, en fonction des réactifs utilisés .

Applications de recherche scientifique

L’this compound a une large gamme d’applications dans la recherche scientifique :

Chimie

Chimie synthétique : Utilisée comme précurseur pour synthétiser d’autres alcaloïdes complexes.

Chimie analytique : Utilisée pour étudier les propriétés chimiques et les réactions des alcaloïdes.

Biologie

Neuroprotection : Exhibe des effets protecteurs sur les systèmes nerveux central et périphérique.

Anti-inflammatoire : Réduit l’inflammation en modulant des voies spécifiques.

Médecine

Recherche sur le cancer : Inhibe la croissance et la métastase du carcinome épidermoïde oral en ciblant l’axe Nrf2/HO-1.

Gestion de la douleur : Démontre des effets antinociceptifs, ce qui la rend utile dans la recherche sur la douleur.

Industrie

Produits pharmaceutiques : Utilisation potentielle dans le développement de nouveaux médicaments pour les traitements neuroprotecteurs et anti-inflammatoires.

Agriculture : Étudiée pour son utilisation potentielle dans la lutte antiparasitaire en raison de ses propriétés bioactives.

Applications De Recherche Scientifique

Oxysophocarpine has a wide range of applications in scientific research:

Chemistry

Synthetic Chemistry: Used as a precursor for synthesizing other complex alkaloids.

Analytical Chemistry: Employed in studying the chemical properties and reactions of alkaloids.

Biology

Neuroprotection: Exhibits protective effects on the central and peripheral nervous systems.

Anti-inflammatory: Reduces inflammation by modulating specific pathways.

Medicine

Cancer Research: Inhibits the growth and metastasis of oral squamous cell carcinoma by targeting the Nrf2/HO-1 axis.

Pain Management: Demonstrates anti-nociceptive effects, making it useful in pain research.

Industry

Pharmaceuticals: Potential use in developing new drugs for neuroprotection and anti-inflammatory treatments.

Agriculture: Investigated for its potential use in pest control due to its bioactive properties.

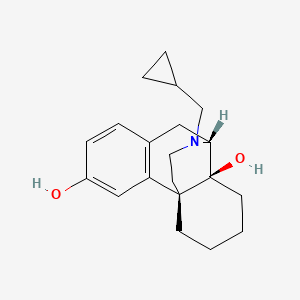

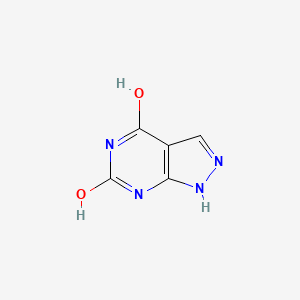

Comparaison Avec Des Composés Similaires

Composés similaires

Matrine : Un précurseur de l’oxysophocarpine avec des propriétés neuroprotectrices et anti-inflammatoires similaires.

Sophocarpine : Un autre alcaloïde des espèces Sophora avec des activités biologiques comparables.

Oxymatrine : Une forme oxydée de la matrine avec des effets pharmacologiques distincts.

Unicité

L’this compound est unique en raison de son inhibition spécifique de l’axe Nrf2/HO-1, qui n’est pas aussi fortement ciblée par ses composés similaires. Cela la rend particulièrement précieuse dans la recherche sur le cancer pour son potentiel à inhiber la croissance tumorale et la métastase .

Si vous avez d’autres questions ou si vous avez besoin de plus amples détails, n’hésitez pas à demander !

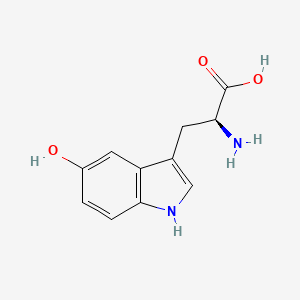

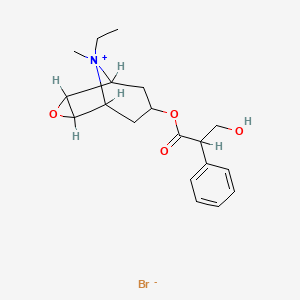

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Oxysophocarpine can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": ["L-phenylalanine", "2,4,5-trimethoxybenzaldehyde", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol", "ethyl acetate", "water", "hydrochloric acid"], "Reaction": [ { "Step 1": "Condensation reaction between L-phenylalanine and 2,4,5-trimethoxybenzaldehyde in the presence of acetic acid and sodium acetate to form Schiff base", "Reagents": ["L-phenylalanine", "2,4,5-trimethoxybenzaldehyde", "acetic acid", "sodium acetate"], "Conditions": "room temperature, stirring for several hours" }, { "Step 2": "Reduction of the Schiff base using sodium borohydride to form the corresponding amine", "Reagents": ["Schiff base", "sodium borohydride"], "Conditions": "room temperature, stirring for several hours" }, { "Step 3": "Methylation of the amine using methyl iodide to form N-methylated amine", "Reagents": ["amine", "methyl iodide"], "Conditions": "room temperature, stirring for several hours" }, { "Step 4": "Hydrolysis of the N-methylated amine using sodium hydroxide to form the corresponding carboxylic acid", "Reagents": ["N-methylated amine", "sodium hydroxide"], "Conditions": "reflux in methanol" }, { "Step 5": "Extraction of the carboxylic acid using ethyl acetate", "Reagents": ["carboxylic acid", "ethyl acetate"], "Conditions": "stirring for several hours" }, { "Step 6": "Acidification of the ethyl acetate extract using hydrochloric acid to form the final product, Oxysophocarpine", "Reagents": ["ethyl acetate extract", "hydrochloric acid"], "Conditions": "room temperature, stirring for several hours" } ] } | |

| 26904-64-3 | |

Formule moléculaire |

C15H22N2O2 |

Poids moléculaire |

262.35 g/mol |

Nom IUPAC |

(1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one |

InChI |

InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-,17?/m0/s1 |

Clé InChI |

QMGGMESMCJCABO-LHDUFFHYSA-N |

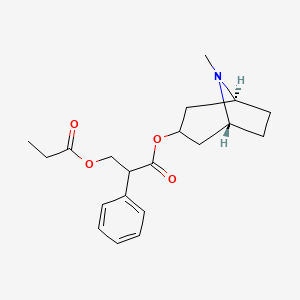

SMILES isomérique |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2[N+](C1)(CCC4)[O-] |

SMILES |

C1CC2CN3C(CC=CC3=O)C4C2[N+](C1)(CCC4)[O-] |

SMILES canonique |

C1CC2CN3C(CC=CC3=O)C4C2[N+](C1)(CCC4)[O-] |

Apparence |

Solid powder |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(+)-Oxysophocarpine; Oxysophocarpine, Sophocarpine N-oxide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.